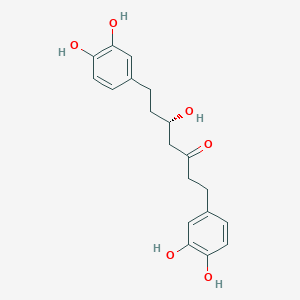

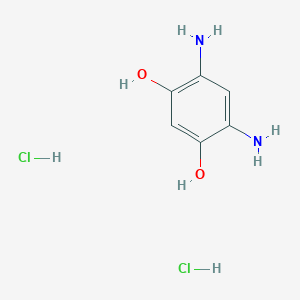

4,6-Diaminoresorcinol dihydrochloride

Overview

Description

4,6-Diaminoresorcinol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2. It is a derivative of resorcinol, featuring two amino groups at the 4 and 6 positions and two hydrochloride groups. This compound is known for its applications in the synthesis of high-performance polymers and materials, particularly in the field of polybenzoxazoles (PBOs), which are used in military and aerospace applications due to their high tensile strength and thermal stability .

Mechanism of Action

- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:

- The compound undergoes several steps in its synthesis:

Target of Action

Mode of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

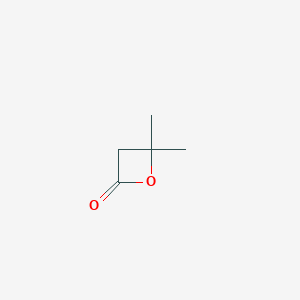

Sulfonation and Nitration: The synthesis begins with the sulfonation of resorcinol using 30% fuming sulfuric acid to obtain 2,4,6-trisulfonateresorcinol.

Hydrolysis and Reduction: The nitrated compound is hydrolyzed to yield 4,6-dinitroresorcinol, which is subsequently reduced to produce 4,6-diaminoresorcinol with a purity of over 99%.

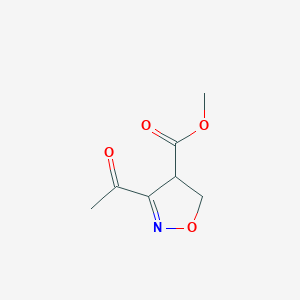

Acetylation and Oximation: Another method involves reacting resorcinol with acetic anhydride to form 4,6-diacylresorcinol.

Industrial Production Methods

The industrial production of 4,6-diaminoresorcinol dihydrochloride typically involves large-scale sulfonation, nitration, and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in high-performance materials .

Chemical Reactions Analysis

Types of Reactions

Hydrodechlorination: The compound can undergo hydrodechlorination in the presence of Pd/C catalysts, particularly when starting from 2-chloro-4,6-dinitroresorcinol.

Common Reagents and Conditions

Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation and hydrodechlorination reactions.

Solvents: Alkanol or acetic acid aqueous solutions are favorable for hydrodechlorination reactions.

Major Products

Scientific Research Applications

4,6-Diaminoresorcinol dihydrochloride is extensively used in scientific research due to its role as a precursor in the synthesis of high-performance polymers. Its applications include:

Biology: Research into its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.

Industry: Utilized in the production of advanced materials for military and aerospace applications.

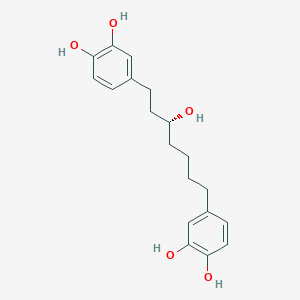

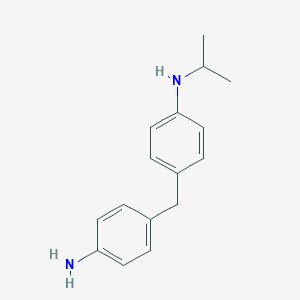

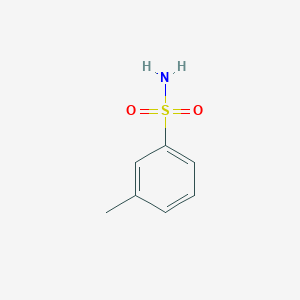

Comparison with Similar Compounds

Similar Compounds

- 2,5-Diaminohydroquinone dihydrochloride

- 4-Aminoresorcinol hydrochloride

- 1,2,4,5-Benzenetetramine tetrahydrochloride

Uniqueness

4,6-Diaminoresorcinol dihydrochloride is unique due to its specific substitution pattern, which allows for the formation of highly stable and strong polybenzoxazole polymers. This distinguishes it from other similar compounds that may not provide the same level of performance in high-temperature and high-stress environments .

Properties

CAS No. |

16523-31-2 |

|---|---|

Molecular Formula |

C6H9ClN2O2 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

4,6-diaminobenzene-1,3-diol;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |

InChI Key |

GAKFXHZPQGSWHQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl |

Key on ui other cas no. |

16523-31-2 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?

A1: this compound can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.

Q3: How is the structure of this compound and its intermediates confirmed?

A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].

Q4: What makes this compound significant in material science?

A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].

Q5: How does the purity of this compound affect PBO synthesis?

A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].

Q6: Can this compound be modified to alter the properties of PBO?

A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.

Q7: Are there alternatives to using this compound in PBO synthesis?

A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].

Q8: What is the typical polymerization method for PBO using this compound?

A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].

Q9: How is the molecular weight of PBO controlled during synthesis?

A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].

Q10: What are the common processing techniques for PBO fibers?

A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].

Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?

A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].

Q12: What is the thermal stability of PBO?

A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].

Q13: How stable is this compound in air, and are there methods to improve its stability?

A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].

Q14: Can this compound be used for applications other than PBO synthesis?

A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].

Q15: Are there any reported applications of sulfonated PBO derived from this compound?

A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].

Q16: What are potential areas for further research on this compound and PBO?

A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)